

PIK-75 Hydrochloride: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	PIK-75 hydrochloride	
Cat. No.:	B1390485	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **PIK-75 hydrochloride**, a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K). These guidelines are intended to ensure accurate and reproducible experimental results in cell signaling research and drug development.

Quantitative Solubility Data

PIK-75 hydrochloride is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO for the preparation of stock solutions, as moisture can reduce the solubility of the compound.[1][2] The reported solubility of **PIK-75 hydrochloride** in DMSO varies across different sources, as summarized in the table below.



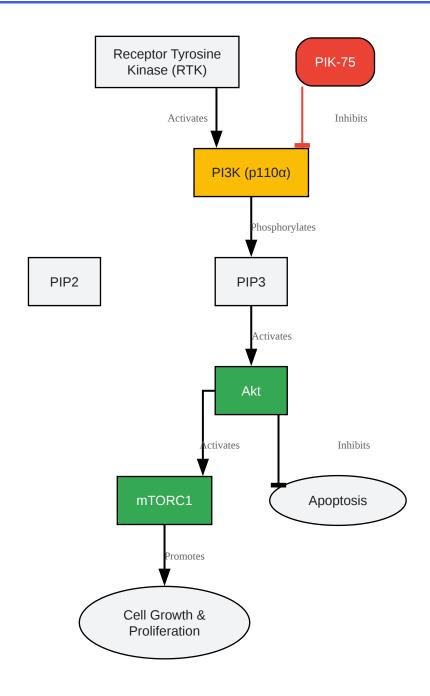
Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Source(s)
DMSO	98	200.51	Fresh, anhydrous DMSO is recommended.	[1]
DMSO	11	22.51	Requires sonication.	[3][4]
DMSO	3	6.13	A commonly used concentration for stock solutions.	[1]
DMSO	-	10	A commonly prepared stock solution concentration.	[4][5]
DMSO	-	5	Soluble up to this concentration.	
Water	Insoluble	Insoluble	-	[1]
Ethanol	Insoluble	Insoluble	-	[1]

Molecular Weight of PIK-75 Hydrochloride: 488.74 g/mol [6]

Signaling Pathway Inhibition

PIK-75 hydrochloride primarily targets the PI3K/Akt/mTOR signaling pathway.[5][7] It selectively inhibits the p110α isoform of PI3K, which is a critical enzyme in this pathway.[8][9] The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the downstream activation of Akt and mTOR, leading to the inhibition of cell growth, proliferation, and survival, and in some cases, the induction of apoptosis.[7][10][11]





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PI3K Signaling Pathway Inhibition by PIK-75

Experimental Protocols Preparation of a 10 mM PIK-75 Hydrochloride Stock Solution in DMSO







This protocol describes the preparation of a 10 mM stock solution of **PIK-75 hydrochloride** in DMSO.

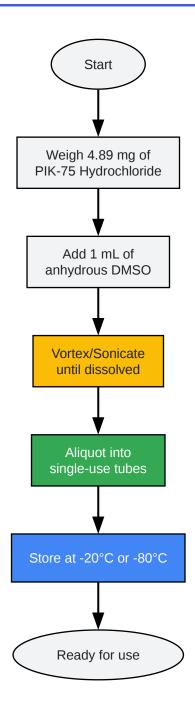
Materials:

- PIK-75 hydrochloride powder
- Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of PIK-75 hydrochloride (Molecular Weight: 488.74 g/mol).
- Dissolution: Add the weighed PIK-75 hydrochloride powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
- Mixing: Vortex the tube vigorously for several minutes until the powder is completely dissolved.[5] Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][5] Store the aliquots at -20°C
 for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]





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PIK-75 Stock Solution Preparation Workflow

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of PIK-75 on cell viability using an MTT assay. This should be optimized for specific cell lines and experimental conditions.



Materials:

- Cells of interest
- Complete cell culture medium
- 96-well cell culture plates
- PIK-75 hydrochloride stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- · Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of the PIK-75 stock solution in complete cell culture
 medium to achieve the desired final concentrations. Remove the medium from the wells and
 replace it with the medium containing various concentrations of PIK-75. Include a vehicle
 control (DMSO) at the same final concentration as the highest PIK-75 treatment.[2]
- Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: After incubation, add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5]
- Solubilization: Carefully remove the medium and add 150 μL of solubilization buffer to each well to dissolve the formazan crystals.[5]



 Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the inhibitory effect of PIK-75 on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

- · Cells of interest
- 6-well cell culture plates
- PIK-75 hydrochloride stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and transfer apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Procedure:

• Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of PIK-75 for the desired time.



- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[5]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detection: Detect the protein bands using an ECL substrate and an imaging system. A
 decrease in the ratio of phosphorylated Akt to total Akt indicates inhibition of the PI3K
 pathway.[12]

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